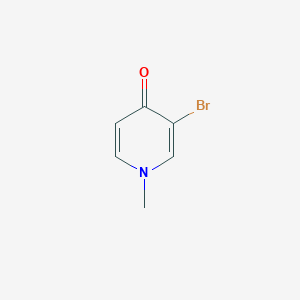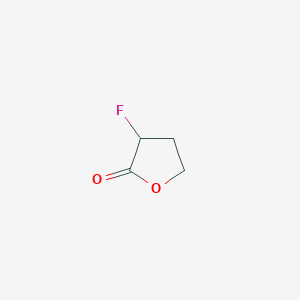
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine typically involves the reaction of 6-fluoroquinazoline with 2-methylpropane-1,2-diamine under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution (S_NAr) reaction. In this process, 4-chloroquinazoline is reacted with 2-[4-(trifluoromethoxy)phenyl]ethylamine in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, these compounds can inhibit tyrosine kinases, which are essential for cell proliferation and survival .
Comparison with Similar Compounds
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine can be compared with other quinazoline derivatives, such as:
6-fluoroquinazoline: Shares the same quinazoline core but lacks the diamine side chain.
4-chloroquinazoline: Similar structure but with a chlorine atom instead of a fluorine atom.
N-phenethyl-quinazolin-4-yl-amines: These compounds have different side chains but exhibit similar biological activities
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
2036926-54-0 |
|---|---|
Molecular Formula |
C12H15FN4 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




